Technical Guide: Physical Properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Technical Guide: Physical Properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a versatile bifunctional organic compound featuring a dioxane ring with both an amino and a hydroxymethyl substituent. Its unique structural arrangement makes it a valuable building block in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a primary amine and a primary alcohol on a sterically defined scaffold allows for selective chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with desired biological activities. This guide provides an in-depth overview of the core physical properties of this compound, along with generalized experimental protocols for their determination.
Chemical Structure and Identity
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IUPAC Name: (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol[2]
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Molecular Formula: C₇H₁₅NO₃[1]
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Molecular Weight: 161.2 g/mol [1]
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SMILES: CC1(OCC(CO)(N)CO1)C[2]
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InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N[2]
Physical Properties
The physical properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis and drug design.
| Property | Value | Reference |
| Melting Point | 55-69 °C | [3] |
| Boiling Point | 241.5 °C at 760 mmHg (Predicted) | |
| Density | 1.063 g/cm³ (Predicted) | |
| Flash Point | 99.8 °C (Predicted) | |
| Vapor Pressure | 0.00617 mmHg at 25 °C (Predicted) | |
| Refractive Index | 1.449 (Predicted) | |
| pKa | 14.58 ± 0.10 (Predicted) | |
| LogP | -1.3 (Predicted) | [2] |
| Appearance | Solid | Inferred from melting point |
| Solubility | Hydrophilic character | [3] |
Experimental Protocols
While specific experimental data for the determination of all physical properties of this exact compound are not publicly detailed, the following are generalized, standard laboratory protocols for measuring key physical constants of organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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Thermometer
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[4]
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
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Heating: The sample is heated rapidly to a temperature about 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate determination.[4]
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Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.
Boiling Point Determination (Microscale Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
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Small round-bottom flask or test tube
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Condenser
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Heating mantle or sand bath
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Thermometer
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Boiling chips
Procedure:
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Setup: Approximately 5 mL of the liquid is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. A condenser is fitted vertically to the flask.
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Heating: The flask is gently heated until the liquid begins to boil and a ring of condensing vapor is observed refluxing on the walls of the flask.
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Measurement: The thermometer bulb is positioned in the vapor phase, just below the level of the condenser. The stable temperature reading on the thermometer is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of measurement.[5]
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus:
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Separatory funnel or vials
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n-Octanol
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Water (or a suitable buffer, e.g., PBS pH 7.4)
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Analytical balance
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Shaker
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HPLC or UV-Vis spectrophotometer
Procedure:
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Phase Preparation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for a period and then allowing the layers to separate.[6]
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Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[6]
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Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[7]
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]
Visualizations
Role in Synthetic Chemistry
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol serves as a foundational molecule in organic synthesis due to its distinct functional groups, which can be selectively targeted for further chemical transformations.
Caption: Role as a versatile synthetic building block.
Relationship Between Structure and Properties
The physical properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol are directly influenced by its molecular structure, particularly the presence of polar functional groups.
Caption: Influence of functional groups on physical properties.
Generalized Workflow for Purity Assessment
A common workflow in a research setting involves the synthesis and subsequent purity verification of a compound, for which melting point determination is a fundamental step.
Caption: Workflow for synthesis and purity verification.
Conclusion
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a compound with a well-defined set of physical properties that make it a valuable tool in synthetic chemistry. Its hydrophilic nature, coupled with the presence of two reactive functional groups, provides a versatile platform for the development of novel molecules in the pharmaceutical and agrochemical sectors. The data and protocols presented in this guide offer a foundational understanding for researchers and developers working with this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | C7H15NO3 | CID 300060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | 53104-32-8 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
